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molecular formula C12H11NO4 B8306337 7,8-Dimethoxyquinoline-2-carboxylic acid

7,8-Dimethoxyquinoline-2-carboxylic acid

Cat. No. B8306337
M. Wt: 233.22 g/mol
InChI Key: MNEWBVKEHVMQAO-UHFFFAOYSA-N
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Patent
US04761475

Procedure details

Finely ground 7,8-dimethoxyquinoline-2-carboxylic acid (1.00 g, 4.3 mmol) (W. Ried, A. Berg and G. Schmidt, Chem. Ber., 85, 204 (1952)) was heated under nitrogen in a flask submerged in an oil bath at 185° until the evolution of gases had ceased from the melt. The reaction was cooled and 75% aqueous sulfuric acid (8.1 mL) was carefully added. The resulting solution was heated at 105°-125° for 2 hr, cooled, poured over ice and taken to pH 5 with 5N sodium hydroxide. The mixture was filtered, and the filtrate was extracted with methylene chloride (4×50 mL). The extracts were dried (MgSO4) and concentrated in vacuo to give 8-hydroxy-7-methoxyquinoline (0.40 g, 53%), mp 113°-115° after recrystallization from 95% ethanol. Anal. Calcd for C10H9NO2 : C, 68.56; H, 5.18; N, 8.00. Found: C, 68.33; H, 5.17; N, 7.97.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([O:13]C)=[C:11]2[C:6]([CH:7]=[CH:8][C:9](C(O)=O)=[N:10]2)=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[OH-].[Na+]>>[OH:13][C:12]1[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C2C=CC(=NC2=C1OC)C(=O)O
Step Two
Name
Quantity
8.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
, 85, 204 (1952)) was heated under nitrogen in a flask
CUSTOM
Type
CUSTOM
Details
submerged in an oil bath at 185° until the evolution of gases
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated at 105°-125° for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured over ice
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with methylene chloride (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=CC=C2C=CC=NC12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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